N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine

Lipophilicity Drug-likeness XLogP3

N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine (CAS 1365956-95-1) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₁₇N₃S and a molecular weight of 235.35 g/mol. The compound belongs to the class of N-alkyl-substituted (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine derivatives, distinguished by a branched isopropylamine moiety attached via a methylene linker to the 5-position of a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole core.

Molecular Formula C12H17N3S
Molecular Weight 235.35 g/mol
Cat. No. B15056986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine
Molecular FormulaC12H17N3S
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC(=NN1C)C2=CC=CS2
InChIInChI=1S/C12H17N3S/c1-9(2)13-8-10-7-11(14-15(10)3)12-5-4-6-16-12/h4-7,9,13H,8H2,1-3H3
InChIKeyQNFJYRHPZOPNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine: Procurement-Grade Pyrazole-Thiophene Chemical Profile and Structural Identity


N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine (CAS 1365956-95-1) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₁₇N₃S and a molecular weight of 235.35 g/mol [1]. The compound belongs to the class of N-alkyl-substituted (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine derivatives, distinguished by a branched isopropylamine moiety attached via a methylene linker to the 5-position of a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole core [1]. It is commercially available from multiple suppliers at purities of ≥95% to ≥98% (HPLC), with the CAS registry number confirmed by authoritative databases including PubChem (CID 95732764) and CAS Common Chemistry [1].

Why N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine Cannot Be Interchanged with In-Class Analogs


Within the (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine scaffold family, even seemingly minor modifications to the amine substituent produce measurable changes in physicochemical properties that directly affect receptor-ligand interactions, pharmacokinetic behavior, and assay reproducibility. The isopropylamine branch in the target compound introduces steric bulk and altered hydrogen-bonding geometry compared to linear-chain (propan-1-amine, CAS 1365958-23-1) or unsubstituted primary amine (CAS 898289-09-3) analogs [1][2]. Procurement of an incorrect analog leads to molecular weight differences of up to 42 g/mol and lipophilicity shifts spanning >1.3 logP units, which are critical variables in any structure-activity relationship (SAR) study or screening campaign [3]. The evidence below quantifies these differentiating dimensions.

Quantitative Differentiation Evidence for N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine Against Closest Analogs


Isopropylamine Branching Lowers Lipophilicity vs. Linear Propan-1-amine Analog

The target compound bearing a branched isopropylamine substituent exhibits a computed XLogP3-AA value of 1.8, compared to 1.9 for the linear N-propyl analog (N-((1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine, CAS 1365958-23-1), representing a ΔlogP of –0.1 [1][2]. Both values were computed using XLogP3 3.0 within PubChem (release 2025.09.15), ensuring methodological consistency [1][2].

Lipophilicity Drug-likeness XLogP3

Boosted Lipophilicity and Molecular Weight Differentiate from Primary Amine Scaffold

Compared to the unsubstituted primary amine scaffold (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (CAS 898289-09-3), the target compound exhibits a substantially higher XLogP3-AA (1.8 vs. 0.5; ΔlogP = +1.3) and a molecular weight increase of 42.08 g/mol (235.35 vs. 193.27 g/mol) [1][2]. The isopropyl group also increases the rotatable bond count from 2 to 4 while reducing the topological polar surface area (TPSA) from 72.1 Ų to 58.1 Ų [1][2].

Lipophilicity Molecular weight Scaffold optimization

Isopropyl Branch Reduces Conformational Flexibility Relative to Linear N-Propyl Analog

The target compound contains 4 rotatable bonds, compared to 5 rotatable bonds for the linear N-propyl analog (CAS 1365958-23-1), a reduction of one freely rotating bond attributable to the symmetrical branching of the isopropyl group [1][2]. Molecular weight (235.35 g/mol) and TPSA (58.1 Ų) are identical between the two isomers [1][2].

Conformational flexibility Rotatable bonds Entropic penalty

Thiophene-Appended Pyrazole Core Retains Privileged Scaffold Features for Kinase and GPCR Targeting

The 1-methyl-3-(thiophen-2-yl)-1H-pyrazole core present in the target compound is structurally related to thienopyrazole and pyrazole-thiophene conjugates that have demonstrated Hsp90 inhibition (IC₅₀ = 0.083 μM against HepG2 cells for the most active diarylpyrazole containing a thiophene group) [1], antiproliferative activity in cancer cell lines [1], and cannabinoid-1 (CB1) receptor antagonism [2]. While direct quantitative data for the target compound are not yet reported in peer-reviewed literature, the scaffold class-level precedent establishes its relevance for kinase and GPCR screening campaigns.

Privileged scaffold Kinase inhibition GPCR modulation

Commercial Availability at Defined Purity Supports Reproducible Screening

Multiple suppliers offer the target compound at defined purity levels of ≥95% (CymitQuimica/Biosynth) and ≥98% (MolCore), with the latter certifying compliance under ISO quality management systems . This contrasts with several close analogs (e.g., the N-methyl analog CAS 859850-81-0 and the ethylamine homolog CAS not fully characterized) for which purity specifications are heterogeneous across vendors and may require independent re-characterization before use .

Purity specification Procurement Quality control

Calculated Drug-Likeness Profile Supports Prioritization in Fragment-to-Lead Campaigns

The target compound satisfies multiple drug-likeness filters: molecular weight (235.35 g/mol) falls within the optimal range for fragment-to-lead optimization (typically <300 Da), XLogP3-AA (1.8) is within the preferred 0–3 range, hydrogen bond donor count (1) and acceptor count (3) comply with Lipinski's and Veber's rules, and TPSA (58.1 Ų) is below the 140 Ų oral bioavailability threshold [1]. By comparison, the primary amine analog (CAS 898289-09-3) with MW 193.27 g/mol and XLogP3-AA 0.5 occupies a different region of chemical space more suited to early fragment screening, while the target compound's profile is optimized for hit-to-lead expansion [2].

Drug-likeness Fragment-based drug discovery Lead-likeness

Priority Application Scenarios for N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine Based on Differentiation Evidence


Hit-to-Lead Expansion of Pyrazole-Thiophene Kinase Inhibitor Scaffolds

The target compound's isopropylamine substituent confers measured lipophilicity (XLogP3-AA = 1.8) and reduced conformational flexibility (4 rotatable bonds) that differentiate it from both the primary amine and linear N-propyl analogs, positioning it for hit-to-lead expansion where the thiophene-pyrazole core has demonstrated Hsp90 and kinase inhibitory activity [1][2]. Procurement at ≥98% purity from ISO-certified suppliers ensures batch-to-batch reproducibility in SAR studies .

Fragment-to-Lead Optimization Leveraging Balanced Physicochemical Properties

With MW of 235.35 g/mol, XLogP3-AA of 1.8, TPSA of 58.1 Ų, and full compliance with Lipinski and Veber rules, the target compound occupies lead-like chemical space distinct from the fragment-like primary amine analog (MW 193.27, logP 0.5) [1]. This makes it suitable as a starting point for systematic SAR exploration of the amine substituent vector in programs targeting intracellular targets requiring moderate lipophilicity for membrane permeability [1].

GPCR Antagonist Screening Based on Thiophene-Pyrazole Class Precedent

The 1-methyl-3-(thiophen-2-yl)-1H-pyrazole core has documented precedent as a scaffold for cannabinoid-1 (CB1) receptor antagonists [1]. The target compound's isopropylamine moiety introduces a basic amine capable of forming key salt-bridge interactions with conserved acidic residues in GPCR orthosteric sites, supporting its prioritization in GPCR-focused screening decks over non-basic core analogs lacking an amine substituent.

Multi-Vendor Procurement for High-Throughput Screening with Supply Chain Resilience

The target compound is available from multiple independent suppliers at documented purity levels (≥95% to ≥98% HPLC) [1][2]. This multi-source availability, combined with ISO-certified quality systems at select vendors, reduces single-supplier dependency risk for long-term screening campaigns and enables competitive pricing without compromising analytical traceability [1][2].

Quote Request

Request a Quote for N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.